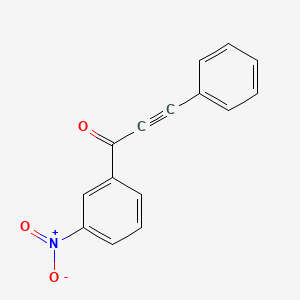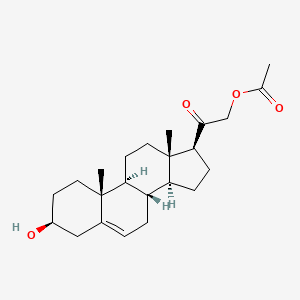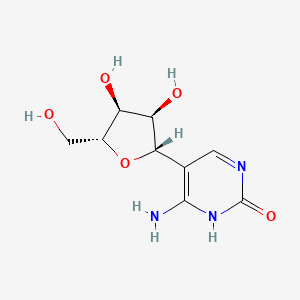
Deprenyl hydrochloride
Descripción general
Descripción
Deprenyl hydrochloride, also known as Selegiline or L-Deprenyl, is a selective and irreversible inhibitor of Monoamine Oxidase B (MAO-B) . It is used in the treatment of Parkinson’s disease and major depressive disorder . It is known for its dopamine potentiating and possible neuroprotective properties . It is extensively metabolized and some of the metabolites possess pharmacological activities .
Molecular Structure Analysis
The molecular formula of Deprenyl hydrochloride is C13H17N • HCl . The formal name is ®-N,α-dimethyl-N-2-propyn-1-yl-benzeneethanamine, monohydrochloride .Chemical Reactions Analysis
Deprenyl hydrochloride is known to inhibit the B-isoform of monoamine oxidase (MAO-B) enzyme . By inhibiting MAO-B enzyme, R -deprenyl decreases the formation of hydrogen peroxide, alleviating the oxidative stress .Physical And Chemical Properties Analysis
Deprenyl hydrochloride is a crystalline solid . It is soluble in DMF, DMSO, Ethanol, and PBS (pH 7.2) .Aplicaciones Científicas De Investigación
Parkinson's Disease Treatment : Selegiline hydrochloride is a valuable adjuvant therapy in Parkinson's disease, particularly when used alongside L-dopa. It helps improve symptoms and may increase mental energy and alertness in patients (Lees, Frankel, Eatough, & Stern, 1989).
Neuroprotection and Neuroregeneration : Despite its effectiveness in increasing neuronal survival in neurodegenerative disorders, selegiline hydrochloride does not promote axonal regeneration in retinal ganglion cells, nor does it prevent free-radical-induced axon degeneration (Rosenstiel, Sievers, & Lucius, 2002).
Monoamine Oxidase Inhibition : Selegiline hydrochloride acts as a selective inhibitor of monoamine oxidase B (MAO-B), influencing monoamine metabolism and possibly leading to altered gene expression and reduction in neuronal apoptosis (Tatton, 1996).
Psychostimulant-Like Effects : Studies suggest that selegiline hydrochloride can have psychostimulant-like effects, possibly due to its metabolites. This property may contribute to its therapeutic potential in treating psychostimulant abuse (Yasar, Justinova, Lee, Stefański, Goldberg, & Tanda, 2006).
Transdermal Therapeutic Applications : The diffusion properties of L-deprenyl (another name for selegiline) in silicone elastomers have been investigated for drug delivery applications, showing potential for transdermal therapeutic systems (Wagner, Hencsei, & Liptay, 2002).
Sympathomimetic Properties : Selegiline hydrochloride exhibits sympathomimetic amine properties, potentially mediated by norepinephrine in postganglionic sympathetic neurons (Simpson, 1978).
Antitumor Effects : Long-term treatment with selegiline in old female rats showed a reduction in the incidence of mammary and pituitary tumors, suggesting potential antitumor effects (Thyagarajan, Meites, & Quadri, 1995).
Genotoxicity Assessment : Selegiline hydrochloride has been assessed for genotoxicity using in vivo mouse bone marrow cells and showed no significant genotoxic potential at doses used clinically (Subramanya, Motimaya, Curry, & Kitchin, 1993).
Safety And Hazards
Direcciones Futuras
Deprenyl hydrochloride has been recognized not only as a clinically proven antidepressant and Parkinson’s treatment, but also as a mental energizer, physical and cognitive performance booster, generalized mood-lifter, sex enhancer, brain protector, and longevity tonic . The general healthy but aging population can employ low-dose deprenyl to improve quality of life in their middle to late years, fend off physiological and cognitive decline, boost physical, sexual, and mental vigor, and promote longevity .
Propiedades
IUPAC Name |
N-methyl-1-phenyl-N-prop-2-ynylpropan-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N.ClH/c1-4-10-14(3)12(2)11-13-8-6-5-7-9-13;/h1,5-9,12H,10-11H2,2-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYETZZCWLLUHIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC=C1)N(C)CC#C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
14611-51-9 (Parent) | |
| Record name | Deprenyl hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002079541 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID90904745 | |
| Record name | Deprenyl hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90904745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
18.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID855909 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
Deprenyl hydrochloride | |
CAS RN |
2079-54-1, 14611-52-0 | |
| Record name | Benzeneethanamine, N,α-dimethyl-N-2-propyn-1-yl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2079-54-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Deprenyl hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002079541 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Selegiline hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759259 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Deprenyl hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90904745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl(1-phenylpropan-2-yl)prop-2-yn-1-ylamine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DEPRENYL HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/63G7R4955A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[2-Amino-3-(4-hydroxy-phenyl)-propionylamino]-(1,3,4,5-tetrahydroxy-4-hydroxymethyl-piperidin-2-YL)-acetic acid](/img/structure/B1200100.png)


![17-(5,6-Dimethylhept-3-en-2-yl)-10,13-dimethyl-1,2,9,11,12,15,16,17-octahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1200106.png)








![N-hydroxy-N-[4-[4-(4-hydroxyphenyl)hex-3-en-3-yl]phenyl]acetamide](/img/structure/B1200124.png)